molecular formula C13H9N5O5 B11047736 N-benzyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine

N-benzyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B11047736
M. Wt: 315.24 g/mol
InChI Key: CENLWOSPXCVHJO-UHFFFAOYSA-N
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Description

N-benzyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine is a complex organic compound with the molecular formula C13H9N5O5. This compound is part of the benzoxadiazole family, which is known for its diverse applications in various scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a benzoxadiazole precursorThe final step involves the benzylation of the amine group at the 4 position .

Industrial Production Methods

Industrial production of this compound involves large-scale nitration and benzylation reactions. These processes are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-benzyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-benzyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with various enzymes. The benzyl group enhances its binding affinity to certain receptors, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine is unique due to the presence of the benzyl group, which significantly alters its chemical properties and enhances its applications in various fields. This structural modification allows for greater versatility in chemical reactions and interactions with biological targets .

Properties

Molecular Formula

C13H9N5O5

Molecular Weight

315.24 g/mol

IUPAC Name

N-benzyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine

InChI

InChI=1S/C13H9N5O5/c19-17(20)9-6-10(18(21)22)12-13(16-23-15-12)11(9)14-7-8-4-2-1-3-5-8/h1-6,14H,7H2

InChI Key

CENLWOSPXCVHJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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